molecular formula C21H27N3O3 B12743866 2-(diethylamino)-N'-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide CAS No. 128156-90-1

2-(diethylamino)-N'-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide

Cat. No.: B12743866
CAS No.: 128156-90-1
M. Wt: 369.5 g/mol
InChI Key: MSNDEESZOPRDSQ-UHFFFAOYSA-N
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Description

2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide typically involves multiple steps, starting with the preparation of 2-hydroxy-2,2-diphenylacetyl chloride. This intermediate is then reacted with diethylamine and propanehydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2,2-diphenylacetyl chloride
  • Diethylamine derivatives
  • Propanehydrazide analogs

Uniqueness

What sets 2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

128156-90-1

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

2-(diethylamino)-N'-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide

InChI

InChI=1S/C21H27N3O3/c1-4-24(5-2)16(3)19(25)22-23-20(26)21(27,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16,27H,4-5H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

MSNDEESZOPRDSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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